molecular formula C18H17N3OS B2405606 7-({[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1240961-42-5

7-({[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2405606
CAS No.: 1240961-42-5
M. Wt: 323.41
InChI Key: DUAUWVLSSIITHE-UHFFFAOYSA-N
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Description

Its structure features a fused thiazole-pyrimidine core (5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) substituted at the 7-position with a methylene-linked tertiary amine group. The amine is further functionalized with a (4-methylphenyl)methyl (p-tolylmethyl) group and a prop-2-yn-1-yl (propargyl) moiety.

Synthesis of this compound likely involves a multi-step strategy:

Preparation of the core intermediate 7-chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one via Thorpe-Ziegler isomerization .

Substitution of the chloromethyl group with a tertiary amine via nucleophilic displacement, using potassium N-phenyl-N'-cyanoimidothiocarbonate or similar reagents .

Properties

IUPAC Name

7-[[(4-methylphenyl)methyl-prop-2-ynylamino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-3-8-20(12-15-6-4-14(2)5-7-15)13-16-11-17(22)21-9-10-23-18(21)19-16/h1,4-7,9-11H,8,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAUWVLSSIITHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC#C)CC2=CC(=O)N3C=CSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-({(4-methylphenyl)methylamino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N3O2SC_{19}H_{25}N_3O_2S, with a molecular weight of approximately 323.4 g/mol. The structure features a thiazolo-pyrimidine core, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The thiazolo-pyrimidine scaffold has been linked to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell function.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines, particularly those associated with breast cancer (e.g., MCF-7 cells) and lung cancer (e.g., A549 cells) .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases .
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various pathogenic bacteria, indicating a possible role in antimicrobial therapies .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of thiazolo-pyrimidine derivatives on MCF-7 breast cancer cells, the compound exhibited an IC50 value indicating significant cytotoxicity. The mechanism was linked to apoptosis induction via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

A series of experiments assessed the anti-inflammatory potential of this compound in models of acute inflammation. Results indicated a reduction in pro-inflammatory cytokines when treated with the compound, supporting its therapeutic potential in inflammatory conditions .

Case Study 3: Antimicrobial Activity

The antimicrobial properties were evaluated against several bacterial strains. The compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its application in developing new antibiotics .

Data Tables

Biological ActivityEffectReference
AnticancerIC50 = 9.1 µg/mL on MCF-7 cells
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against pathogenic bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidinones exhibit structural diversity based on substituents at the 2-, 3-, 6-, and 7-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidinone Derivatives

Compound Name Substituents Key Features Synthesis Method References
Target Compound 7-({(4-methylphenyl)methylamino}methyl) - Propargyl group enhances reactivity.
- p-Tolylmethyl improves lipophilicity.
Nucleophilic substitution of 7-chloromethyl intermediate.
6-[(4-Methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one 6-(4-methylphenyl)sulfonyl - Sulfonyl group increases polarity.
- Potential protease inhibition activity.
Direct sulfonation of the core.
7-[[Ethyl(phenyl)amino]methyl]-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one 7-(ethylphenylaminomethyl), 2-methyl - Ethylphenylamine enhances basicity.
- Methyl group at 2-position stabilizes the ring.
Condensation with ethylphenylamine.
7-[(4-Fluorophenoxy)methyl]-3-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-2-methyl-thiazolo[3,2-a]pyrimidin-5-one 7-(4-fluorophenoxymethyl), 3-cyclopropyl - Fluorophenoxy group improves metabolic stability.
- Cyclopropyl moiety restricts conformational flexibility.
Pictet-Spengler cyclization with fluorophenoxy aldehydes.
7-({[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-3-methyl-thiazolo[3,2-a]pyrimidin-5-one 7-(fluorophenyl-oxadiazolylsulfanylmethyl) - Oxadiazole-sulfanyl group introduces hydrogen-bonding potential.
- Fluorine enhances bioavailability.
Oxadiazole-thiol coupling.

Key Findings

Substituent Effects on Bioactivity: The propargyl group in the target compound may enable click chemistry for bioconjugation or act as a Michael acceptor in enzyme inhibition . Sulfonyl derivatives (e.g., ) exhibit higher solubility but reduced cell permeability compared to alkylamino analogs. Fluorinated analogs (e.g., ) show improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Synthetic Flexibility :

  • The 7-chloromethyl intermediate (common in ) allows diverse functionalization via nucleophilic substitution, enabling rapid library synthesis.
  • Pictet-Spengler reactions (e.g., ) are preferred for fused-ring systems, while condensation methods (e.g., ) are simpler for linear substituents.

Thiazolo[3,2-a]pyrimidinones with methyl groups at the 2- or 3-positions (e.g., ) exhibit enhanced ring stability, as confirmed by thermal analysis .

Research Implications

The target compound’s unique combination of propargyl and p-tolylmethyl groups positions it as a candidate for:

  • Targeted covalent inhibition (via alkyne reactivity).
  • Anticancer or antimicrobial studies , leveraging lipophilicity for membrane penetration. Further studies should explore its pharmacokinetic profile and compare it with sulfonyl or fluorinated analogs in biological assays.

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